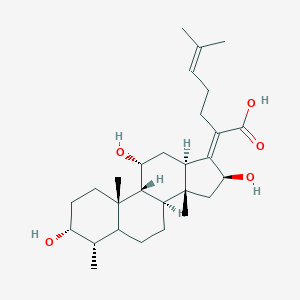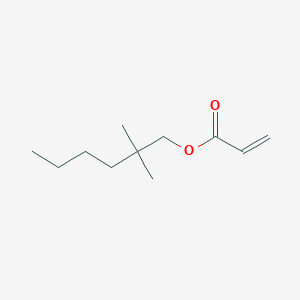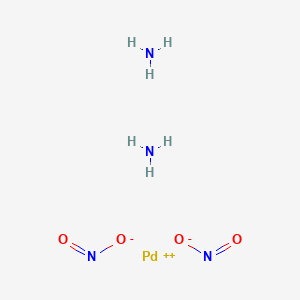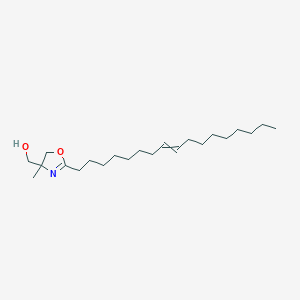
4-Oxazolemethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxazolemethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-4-methyl- is a chemical compound that has been the subject of scientific research due to its potential use in various fields. This compound is also known as OMDM-2 and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of OMDM-2 is not fully understood, but it has been suggested that it works by modulating the activity of ion channels in the brain. It has been found to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
OMDM-2 has been found to have a range of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, and can increase the production of anti-inflammatory cytokines, such as IL-10. It has also been found to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OMDM-2 has several advantages for lab experiments, including its high potency and selectivity for GABA-A receptors. It also has good bioavailability and can cross the blood-brain barrier. However, there are some limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on OMDM-2. One area of interest is its potential use as a treatment for epilepsy and other neurological disorders. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use as an anti-inflammatory agent in the treatment of autoimmune diseases. Finally, there is interest in developing new synthetic methods for OMDM-2 that are more efficient and cost-effective.
Conclusion:
In conclusion, OMDM-2 is a chemical compound that has been the subject of scientific research due to its potential use in various fields. It has been synthesized using various methods and has been found to have anticonvulsant, neuroprotective, and anti-inflammatory properties. Its mechanism of action is not fully understood, but it is thought to work by modulating the activity of ion channels in the brain. OMDM-2 has several advantages for lab experiments, but further studies are needed to determine its safety and efficacy. There are several future directions for research on OMDM-2, including its potential use as a treatment for epilepsy and other neurological disorders and its potential use as an anti-inflammatory agent in the treatment of autoimmune diseases.
Métodos De Síntesis
OMDM-2 has been synthesized using various methods, including the reaction of 4-methyl-4-oxazolemethanol with heptadecenylmagnesium bromide and the reaction of 4-methyl-4-oxazolemethanol with heptadecenyl lithium. The latter method has been found to be more efficient, with a yield of 80%.
Aplicaciones Científicas De Investigación
OMDM-2 has been the subject of scientific research due to its potential use as an anticonvulsant, neuroprotective agent, and anti-inflammatory agent. Studies have shown that OMDM-2 can protect neurons from damage caused by oxidative stress and inflammation. It has also been found to have anticonvulsant properties and can reduce the severity and frequency of seizures in animal models.
Propiedades
Número CAS |
14408-42-5 |
|---|---|
Nombre del producto |
4-Oxazolemethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-4-methyl- |
Fórmula molecular |
C23H43NO2 |
Peso molecular |
351.6 g/mol |
Nombre IUPAC |
(2-heptadec-8-enyl-4-methyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C22H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-23-22(2,19-24)20-25-21/h10-11,24H,3-9,12-20H2,1-2H3 |
Clave InChI |
HCIRJRYSFLWMMS-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC1=NC(CO1)(C)CO |
SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(C)CO |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(C)CO |
Otros números CAS |
14408-42-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



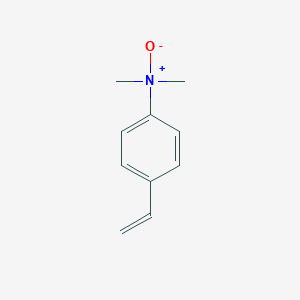
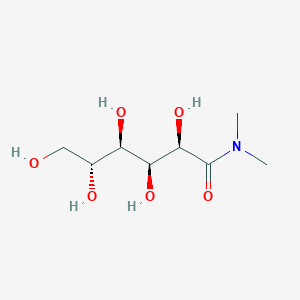
![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)
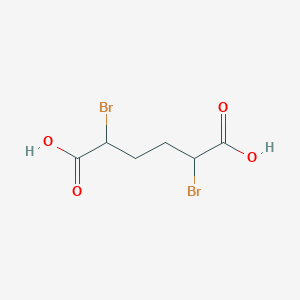
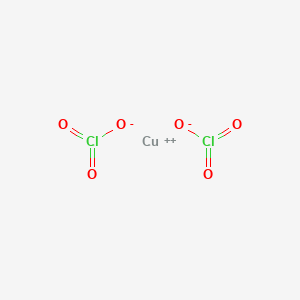
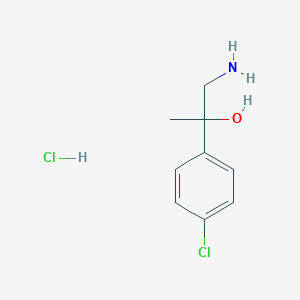
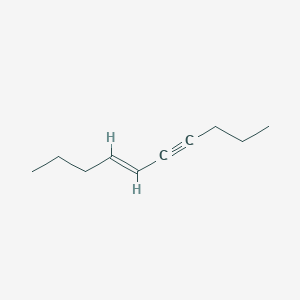
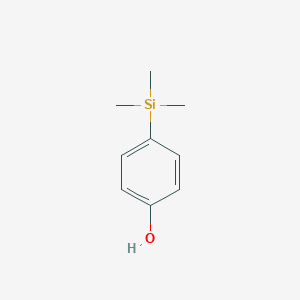
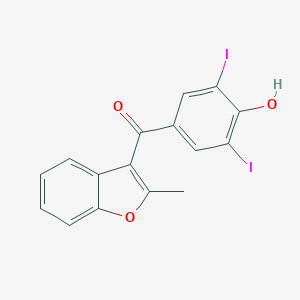
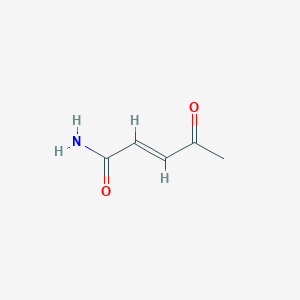
![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)
